molecular formula C20H42O B1622738 1-Ethoxyoctadecane CAS No. 62435-06-7

1-Ethoxyoctadecane

Cat. No.: B1622738
CAS No.: 62435-06-7
M. Wt: 298.5 g/mol
InChI Key: DGLWHXRTXWIDEE-UHFFFAOYSA-N
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Description

Contextual Significance of Alkyl Ethers in Organic Chemistry

Alkyl ethers are a fundamental class of organic compounds with the general structure R-O-R'. Their relative inertness compared to other functional groups makes them excellent solvents for a wide range of chemical reactions. The ether linkage is generally stable to many bases, nucleophiles, and reducing agents, a property that is exploited in their use as protecting groups for alcohols during complex organic syntheses.

Long-chain alkyl ethers, such as 1-Ethoxyoctadecane, are particularly important as nonionic surfactants. labinsights.nljrhessco.com Their amphiphilic nature, with a hydrophilic ether head and a long hydrophobic alkyl tail, allows them to reduce surface tension at interfaces, making them effective emulsifiers, detergents, and wetting agents. This property is crucial in formulations for personal care products, cleaners, and in various industrial processes. labinsights.nljrhessco.com

Research Trajectories for Specific Aliphatic Ether Structures

While extensive research exists for the broad class of aliphatic ethers, specific research focusing solely on this compound is limited. However, research on structurally similar long-chain ethers provides insights into potential areas of investigation.

One significant research trajectory involves the use of long-chain ethers in the formulation of cosmetics and personal care products. cosmileeurope.eu Compounds like stearyl ethers are utilized as emollients and skin-conditioning agents. cosmileeurope.eu Further research could explore the specific benefits and properties of this compound in such applications.

Another area of interest is the role of long-chain ethers in the formation and stabilization of emulsions. researchgate.netresearchgate.net Their ability to stabilize oil-in-water or water-in-oil emulsions is critical in the food, pharmaceutical, and oil industries. researchgate.net Investigations into the phase behavior and emulsification properties of this compound could reveal its efficacy in these applications. researchgate.netresearchgate.net

The synthesis of long-chain ethers is also a subject of ongoing research. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with a primary alkyl halide, is a common route for preparing such compounds. erowid.org Research continues to explore more efficient and environmentally friendly catalytic methods for ether synthesis. mdpi.com

Overview of Current Research Gaps and Future Directions Pertaining to this compound

The most significant research gap concerning this compound is the lack of studies focusing specifically on this molecule. While its properties can be inferred from the behavior of other long-chain ethers, detailed experimental data on its specific applications and reactivity are scarce in publicly available literature.

Future research should aim to fill this void. A primary focus should be on the thorough characterization of its physicochemical properties, including its surfactant efficacy, phase behavior in different solvent systems, and its performance as an emollient or conditioning agent.

Furthermore, exploring novel synthetic routes to this compound that are more sustainable and efficient than traditional methods would be a valuable contribution. This could involve the use of green catalysts and renewable starting materials.

Finally, investigating the potential applications of this compound in emerging fields such as nanotechnology or advanced materials could open up new avenues for its use. For example, its self-assembly properties could be explored for the creation of novel nanostructures. The broader market for aliphatic polyethers is expected to grow, suggesting a positive future outlook for related compounds. wiseguyreports.com

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound, based on available data. nih.gov

PropertyValue
Molecular Formula C20H42O
Molecular Weight 298.5 g/mol
IUPAC Name This compound
Synonyms Octadecyl ethyl ether, Stearyl ethyl ether
CAS Number 62435-06-7
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
XLogP3-AA 9.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 18
Exact Mass 298.323565959 Da
Monoisotopic Mass 298.323565959 Da
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 21
Formal Charge 0
Complexity 167

Properties

IUPAC Name

1-ethoxyoctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLWHXRTXWIDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388471
Record name 1-ethoxyoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62435-06-7
Record name 1-ethoxyoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethoxyoctadecane

Established Synthetic Pathways for Symmetrical and Unsymmetrical Ethers

Traditional methods for ether synthesis have been well-documented and are widely applied in both laboratory and industrial settings. These pathways, primarily developed for a range of symmetrical and unsymmetrical ethers, can be adapted for the specific synthesis of 1-Ethoxyoctadecane.

Williamson Ether Synthesis Adaptations for Long-Chain Alcohols and Halides

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com The reaction involves the nucleophilic substitution (S_N2) of a halide or other suitable leaving group by an alkoxide ion. masterorganicchemistry.com The alkoxide is typically generated by reacting an alcohol with a strong base, such as sodium hydride (NaH). libretexts.org

For the synthesis of the unsymmetrical this compound, two primary combinations of reactants are theoretically possible:

Route A: Reaction of sodium 1-octadecanoxide (the alkoxide from 1-octadecanol) with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

Route B: Reaction of sodium ethoxide (the alkoxide from ethanol) with a 1-halo-octadecane (e.g., 1-bromo-octadecane).

The Williamson synthesis follows an S_N2 mechanism, which is sensitive to steric hindrance. The reaction is most efficient with methyl or primary alkyl halides. byjus.comjove.com When secondary or tertiary alkyl halides are used, the competing E2 elimination reaction becomes significant, leading to the formation of alkenes as byproducts. libretexts.orgorgoreview.com

Considering these constraints, Route A is the preferred pathway for synthesizing this compound. Here, the nucleophile (sodium 1-octadecanoxide) is sterically hindered, but the electrophile (ethyl halide) is a primary halide, which is ideal for the S_N2 reaction. Conversely, Route B involves a primary alkoxide but a long-chain primary alkyl halide. While still a primary halide, the long alkyl chain can slightly decrease reactivity compared to a short-chain halide, but more importantly, the alternative (Route A) is highly efficient. Using a secondary or tertiary halide with sodium ethoxide would strongly favor elimination. masterorganicchemistry.com

The reaction is typically conducted in an aprotic polar solvent like acetonitrile (B52724) or N,N-dimethylformamide to facilitate the S_N2 mechanism. byjus.com Phase-transfer catalysts can also be employed, particularly in industrial applications, to improve reaction rates and yields. tsijournals.com

Reactant 1 (Alcohol) Base Reactant 2 (Alkyl Halide) Product Reaction Type Comment
1-OctadecanolSodium Hydride (NaH)Ethyl IodideThis compoundS_N2Preferred route due to use of a primary alkyl halide, minimizing elimination. masterorganicchemistry.com
Ethanol (B145695)Sodium Hydride (NaH)1-Bromo-octadecaneThis compoundS_N2Viable, but the alternative is generally more efficient.

Alkene Alkoxylation Techniques and Regioselectivity Considerations

Alkoxylation of alkenes provides another route to ethers. A prominent method in this category is the alkoxymercuration-demercuration reaction. byjus.com This two-step process involves the addition of an alcohol across the double bond of an alkene. testbook.com

For the synthesis of an ethoxyoctadecane, the reaction would involve 1-octadecene (B91540) and ethanol. The first step is the reaction of the alkene with ethanol in the presence of a mercury salt, such as mercuric trifluoroacetate (B77799) [(CF₃CO₂)₂Hg], to form an alkoxymercury intermediate. libretexts.orgjove.com The subsequent demercuration step is achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄). libretexts.org

A critical aspect of this reaction is its regioselectivity. The alkoxymercuration-demercuration process follows Markovnikov's rule , meaning the alkoxy group (ethoxy group in this case) adds to the more substituted carbon of the double bond, while the hydrogen atom adds to the less substituted carbon. byjus.comlibretexts.org When 1-octadecene is used as the starting material, the reaction yields 2-ethoxyoctadecane, not the desired this compound. This is because the intermediate mercurinium ion is attacked by the alcohol at the more substituted carbon, which is carbon-2. libretexts.org A key advantage of this method is that it avoids carbocation rearrangements that can occur in simple acid-catalyzed additions. byjus.comtestbook.com

To achieve the anti-Markovnikov addition required for the synthesis of this compound from 1-octadecene, a different approach, such as hydroboration-oxidation, would be necessary, adapted for ether synthesis.

Alkene Alcohol Reagents Intermediate Final Product Regioselectivity
1-OctadeceneEthanol1. Hg(O₂CCF₃)₂ 2. NaBH₄Organomercury Compound2-EthoxyoctadecaneMarkovnikov Addition byjus.comlibretexts.org

Catalytic Etherification Approaches

Catalytic methods, particularly the acid-catalyzed dehydration of alcohols, are common for producing symmetrical ethers on an industrial scale. jove.comorgoreview.com This reaction involves heating an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). jove.commasterorganicchemistry.com The mechanism involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an S_N2 reaction. masterorganicchemistry.com

This method is generally unsuitable for preparing unsymmetrical ethers like this compound from a mixture of two different alcohols (ethanol and 1-octadecanol). libretexts.org Such a reaction would produce a statistical mixture of three different ethers: diethyl ether (from two ethanol molecules), di(octadecyl) ether (from two 1-octadecanol molecules), and the desired this compound. masterorganicchemistry.com Separating these products would be difficult and lead to low yields of the target compound.

Furthermore, this method works best for primary alcohols. orgoreview.com Secondary and tertiary alcohols tend to undergo E1 elimination under the heated, acidic conditions to form alkenes. libretexts.orglibretexts.org The temperature must be carefully controlled; for instance, with ethanol, etherification occurs around 130-140°C, while at higher temperatures (above 150°C), elimination to form ethene dominates. jove.commasterorganicchemistry.com

More advanced catalytic systems using heterogeneous catalysts like zeolites or other aluminosilicates have been developed. google.comresearchgate.net These solid acid catalysts can offer higher selectivity and are more environmentally friendly as they can be easily separated from the reaction mixture and potentially reused. google.comosti.gov Research into the direct etherification of long-chain alcohols with alkenes over solid acid catalysts like H-Beta zeolites has shown promise for producing long-chain ethers. researchgate.net

Novel Synthetic Route Development for this compound

Modern synthetic chemistry places a strong emphasis on the development of new routes that are not only efficient but also environmentally benign and highly selective.

Investigation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. alfa-chemistry.com Several innovative methods for ether synthesis align with these principles and could be applied to the production of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. tsijournals.com It can dramatically reduce reaction times, often from hours to minutes, and improve yields. Microwave-assisted Williamson synthesis has been shown to be effective, using a base like potassium carbonate and a phase-transfer catalyst under mild conditions. tsijournals.com This approach reduces energy consumption and can often be performed with less solvent.

Use of Greener Reagents: Traditional methods often rely on hazardous reagents. A greener alternative to toxic alkylating agents like ethyl iodide is dimethyl carbonate (DMC) or diethyl carbonate. While DMC is primarily a methylating agent, the principle of using dialkyl carbonates as safer alternatives is a key green strategy. Zeolite catalysts have been used for the reaction of phenols with DMC to produce arylmethyl ethers, showcasing a catalytic, green approach. sciforum.net

Solvent-Free and Catalytic Methods: A Chinese patent describes a solvent-free method for synthesizing ethers from aldehydes and silanes using a monovalent silver salt as a catalyst. google.com This method boasts high conversion rates, short reaction times, and eliminates the need for organic solvents, making the purification process simpler (distillation only) and the entire process more environmentally friendly. google.com The development of solid, reusable catalysts, such as modified zeolites or metal salts on porous supports, for etherification reactions is another key area of green chemistry research. google.comrsc.org These catalysts avoid the use of corrosive mineral acids and simplify product work-up. scispace.comoup.com

Green Approach Key Features Potential Application to this compound Synthesis Reference
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often higher yields.Williamson synthesis of this compound from 1-octadecanol and an ethyl halide. tsijournals.com
Solid Acid CatalysisReusable catalysts, reduced corrosion and waste.Catalytic etherification of 1-octadecanol and ethanol or 1-octadecene and ethanol. google.comresearchgate.net
Solvent-Free SynthesisEliminates organic solvents, simplifies purification.Reductive coupling of an 18-carbon aldehyde with a silane (B1218182) in the presence of ethanol. google.com

Chemo- and Stereoselective Synthesis Research

For a simple, achiral molecule like this compound, stereoselectivity is not a primary concern in its synthesis. However, the concept of chemoselectivity is highly relevant to the established synthetic pathways.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound synthesis, this is demonstrated in several ways:

Substitution vs. Elimination: The Williamson ether synthesis is a classic example where chemoselectivity is crucial. The desired reaction is S_N2 substitution, but it competes with the E2 elimination side reaction. libretexts.org To favor substitution and obtain this compound in high yield, the reaction conditions and, most importantly, the reactants must be chosen carefully. As discussed, using a primary alkyl halide (ethyl halide) and the alkoxide of the long-chain alcohol (sodium 1-octadecanoxide) is a key chemoselective strategy to minimize the formation of alkene byproducts. masterorganicchemistry.comorgoreview.com

Regioselectivity in Alkoxylation: As detailed in section 2.1.2, alkene alkoxylation methods exhibit high regioselectivity. The choice between a Markovnikov-selective method (like alkoxymercuration-demercuration) and an anti-Markovnikov-selective one determines which isomer of the ether is formed. libretexts.org Synthesizing this compound from 1-octadecene requires a method that selectively adds the ethoxy group to the terminal carbon (C1), an anti-Markovnikov outcome.

Catalyst Selectivity: In catalytic etherification, the catalyst's role is to selectively promote ether formation over competing reactions like alkene formation (dehydration) or self-condensation of the individual alcohols. rsc.orguw.edu.pl Research into heterogeneous catalysts often focuses on tuning the catalyst's acidic properties and pore structure to maximize the selectivity for the desired unsymmetrical ether product. sciforum.net

While there is no specific research on the stereoselective synthesis of this compound due to its lack of stereocenters, the principles would apply if a chiral starting material were used. For example, if a chiral long-chain secondary alcohol were used in a Williamson synthesis, the reaction would proceed with inversion of configuration at the carbon bearing the leaving group, a hallmark of the S_N2 mechanism. Research in the broader field often focuses on developing catalysts and reaction conditions that can control the stereochemical outcome of reactions on more complex molecules. nih.govnih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound can be approached through several methods, with the Williamson ether synthesis being a classical and versatile route. masterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For this compound, this translates to two primary pathways: the reaction of sodium octadecanoxide with an ethyl halide or the reaction of sodium ethoxide with an 18-carbon alkyl halide. As an SN2 reaction, it is most effective with primary alkyl halides to avoid elimination side reactions. masterorganicchemistry.com

Optimizing this synthesis involves fine-tuning several factors, including the choice of base, solvent, temperature, and pressure. numberanalytics.com Advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis have emerged as powerful tools for enhancing reaction efficiency.

Microwave-Assisted Synthesis Optimization

Microwave irradiation offers a significant advantage over conventional heating by reducing reaction times from hours to minutes and often improving yields. sacredheart.edu A study on the synthesis of 1-ethoxydodecane (B3193551), a structurally similar shorter-chain ether, provides a clear model for how reaction parameters for this compound could be optimized. In this study, the Williamson ether synthesis was performed using microwave heating, and the time, temperature, and wattage were systematically adjusted to find the optimal conditions for maximizing the product yield. sacredheart.edu

The optimization process revealed that a reaction time of just 3 minutes was sufficient. sacredheart.edu Temperature was found to be optimal at 123°C, and the ideal microwave wattage was 1000W. sacredheart.edu This approach successfully reduced the reaction time from over an hour via conventional reflux to three minutes while simultaneously increasing the yield. sacredheart.edu

Table 1: Example of Optimization Parameters for Microwave-Enhanced Williamson Ether Synthesis of a Long-Chain Ether (1-Ethoxydodecane)

This table is based on data for the synthesis of 1-ethoxydodecane and serves as an illustrative model for the optimization of this compound synthesis. sacredheart.edu

ParameterConditions TestedOptimal ValueEffect on Yield
Time 1 min, 2 min, 3 min, 5 min3 minYield increases up to 3 min, then plateaus or decreases due to potential decomposition.
Temperature 140°C, 130°C, 123°C, 115°C123°CLowering temperature from 140°C improves purity and yield by minimizing side reactions.
Wattage 800W, 900W, 1000W1000WHigher wattage provides more efficient heating, leading to a better yield at the optimal time and temperature.

Phase-Transfer Catalysis (PTC) in Long-Chain Ether Synthesis

Phase-transfer catalysis is a highly effective technique for reactions involving reactants in separate, immiscible phases, such as an aqueous solution of a base and an organic substrate. crdeepjournal.orgfzgxjckxxb.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase, where the reaction occurs. crdeepjournal.orgwikipedia.org This method can increase reaction rates, improve yields, and allow for milder reaction conditions. crdeepjournal.org

The synthesis of octadecylglycidyl ether from 1-octadecanol provides a relevant example of optimizing a PTC system for a long-chain alcohol. In a study conducted without organic solvents, researchers optimized the molar ratios of reactants and the amount of catalyst to achieve a high yield. dss.go.th The reaction involved octadecanol, epichlorohydrin, solid sodium hydroxide, and tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst. dss.go.th The yield of the final ether product was reported to be as high as 91.7%. dss.go.th

Table 2: Research Findings on the Optimization of Reactant Ratios in the PTC-Facilitated Synthesis of Octadecylglycidyl Ether

This table is based on data for the synthesis of octadecylglycidyl ether from 1-octadecanol and illustrates the impact of reactant concentration on yield. dss.go.th

Reactant/CatalystMolar Ratio (Relative to Alcohol)Effect on Yield
Sodium Hydroxide (Base) 1.0 - 2.0Increasing the amount of base generally improves the conversion of the alcohol to the alkoxide, leading to higher yields up to an optimal point.
Epichlorohydrin (Alkylating Agent) 1.2 - 3.0An excess of the alkylating agent is typically used to ensure complete reaction of the alcohol, maximizing the yield of the desired ether.
Tetrabutylammonium Bromide (PTC) 0.00625 - 0.05Catalytic amounts are sufficient. The optimal concentration balances reaction rate and cost, with yields increasing up to a certain catalyst loading.

Alternative Catalytic Approaches

Recent research has explored other catalytic systems for the synthesis of this compound, moving beyond traditional methods. One highly efficient route is the hydrodeoxygenation (HDO) of fatty acid esters. A study demonstrated that a zirconium oxide-supported platinum-molybdenum (Pt-Mo/ZrO₂) catalyst can effectively convert ethyl stearate (B1226849) into ethyl octadecyl ether (this compound). acs.org Under optimized conditions of 140°C and 5 MPa of hydrogen pressure, this method achieved an impressive 87% yield of the desired ether. acs.org

Another modern approach involves nickel-catalyzed cross-coupling reactions. A thermal nickel-catalyzed method for coupling (hetero)aryl halides with alcohols has been extended to aliphatic alcohols. acs.org In this context, 1-octadecanol was successfully used as a substrate, affording the corresponding etherified products in good yields under the optimized reaction conditions. acs.org

Table 3: Summary of Optimized Conditions and Yields for this compound Synthesis via Alternative Catalytic Methods

Method Reactants Catalyst System Key Conditions Yield Reference
Hydrodeoxygenation Ethyl Stearate, H₂ Pt-Mo/ZrO₂ 140°C, 5 MPa H₂ 87% acs.org

| Nickel-Catalyzed Coupling | 1-Octadecanol, Aryl Halide | NiBr₂·3H₂O / dtbbpy | 120°C, Toluene | Good | acs.org |

These advanced catalytic methods represent a significant step forward, offering high selectivity and yields for the synthesis of this compound under specific, optimized conditions.

Elucidation of 1 Ethoxyoctadecane Reaction Mechanisms

Mechanistic Studies of 1-Ethoxyoctadecane Formation Reactions

The primary route for synthesizing this compound is the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. byjus.com This reaction involves the nucleophilic displacement of a halide from an alkyl halide by an alkoxide ion. byjus.com For the synthesis of this compound, this translates to the reaction between an ethoxide source and an 1-octadecyl halide, or more commonly, between an 1-octadecanolate salt and an ethyl halide. masterorganicchemistry.comjk-sci.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comnumberanalytics.com

CH₃(CH₂)₁₇O⁻Na⁺ + CH₃CH₂-X → CH₃(CH₂)₁₇OCH₂CH₃ + NaX (Sodium 1-octadecanolate + Ethyl halide → this compound + Sodium halide)

Optimal conditions for this synthesis involve the use of a primary alkyl halide (ethyl halide) to minimize competing elimination reactions. byjus.comjk-sci.com The alkoxide, sodium 1-octadecanolate, is typically prepared in situ by reacting 1-octadecanol with a strong base, such as sodium hydride (NaH). jk-sci.com Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the SN2 pathway. byjus.com

The Williamson ether synthesis of this compound proceeds through a well-defined SN2 pathway, which is characterized by a single, concerted step without the formation of a stable reaction intermediate. byjus.com However, the alkoxide itself is a key reactive intermediate formed in a preceding acid-base reaction.

Reactive Intermediate: The first step in the synthesis is the deprotonation of 1-octadecanol by a strong base to form the 1-octadecanolate anion. This alkoxide is a potent nucleophile and is the crucial reactive intermediate that initiates the ether formation.

Table 1: Formation of the Reactive Intermediate

Reactant Base Intermediate Byproduct

Transition State: The core of the SN2 reaction is the transition state, a fleeting, high-energy arrangement of atoms where the new carbon-oxygen bond is partially formed as the carbon-halide bond is partially broken. masterorganicchemistry.com

Key features of the transition state for the formation of this compound include:

Nucleophilic Attack: The 1-octadecanolate ion attacks the electrophilic α-carbon of the ethyl halide from the side opposite to the leaving group (backside attack). byjus.com

Geometry: The central carbon atom being attacked temporarily adopts a trigonal bipyramidal geometry. The incoming nucleophile (1-octadecanolate) and the outgoing leaving group (halide) occupy the two axial positions, while the three non-reacting groups on the carbon flatten into a plane.

Bonding: The O···C bond between the octadecanolate oxygen and the ethyl carbon is partially formed, while the C···X (where X is a halide) bond is partially broken.

This single-step mechanism is energetically represented by a reaction coordinate diagram with one energy maximum, which corresponds to the transition state. chegg.com

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgnumberanalytics.com While specific KIE studies for this compound formation are not prevalent in the literature, the principles can be applied to confirm the proposed SN2 mechanism. wikipedia.orggoogle.com

A KIE is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org

KIE = kL / kH

Table 2: Predicted Kinetic Isotope Effects for this compound Formation via SN2

Isotopic Substitution Site Type of KIE Expected Value (kL/kH) Mechanistic Insight
α-carbon of ethyl halide (¹²C/¹³C) Primary > 1 Indicates C-X bond cleavage is part of the rate-determining step.
α-hydrogens of ethyl halide (¹H/²H) Secondary Slightly < 1 (inverse) Consistent with the transition from sp³ to a more sterically hindered sp²-like hybridization in the transition state.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. google.com For the Williamson synthesis of this compound, a measurable primary KIE upon isotopic substitution of the α-carbon of the ethyl halide or the oxygen of the alkoxide would provide strong evidence that both bond cleavage and bond formation are occurring in the single, rate-determining transition state, which is the hallmark of the SN2 mechanism. wikipedia.orggoogle.com

Degradation Pathways and Mechanistic Deconvolution of this compound

The stability and breakdown of this compound are governed by the chemical resilience of its ether linkage and long alkyl chains under various environmental stresses.

In the absence of oxygen, this compound will degrade at elevated temperatures through a free-radical chain reaction mechanism. cdnsciencepub.com The decomposition of long-chain ethers is initiated by the homolytic cleavage of the weakest covalent bonds in the structure. core.ac.uk For this compound, the C-O ether bonds are generally less stable than the C-C bonds of the alkyl chains. acs.orgnih.gov

Initiation: The reaction begins with the scission of a bond to form two radical species. The C-O bonds are likely points of initial cleavage.

Pathway A: CH₃(CH₂)₁₇-O-CH₂CH₃ → CH₃(CH₂)₁₇O• + •CH₂CH₃

Pathway B: CH₃(CH₂)₁₇O-CH₂CH₃ → CH₃(CH₂)₁₇• + •OCH₂CH₃

Propagation: The initial radicals abstract hydrogen atoms from other this compound molecules, creating new radicals and propagating a chain reaction. This leads to the formation of stable molecules and further fragmentation. Products can include alkanes, alkenes, alcohols, and aldehydes.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical molecule.

In the presence of oxygen, the degradation of this compound proceeds via an auto-oxidation mechanism, which can occur at temperatures lower than those required for thermal decomposition. researchgate.net This process is also a free-radical chain reaction, primarily involving the formation and decomposition of hydroperoxides.

Initiation: A radical initiator (or heat/light) abstracts a hydrogen atom from a carbon adjacent to the ether oxygen (α-position), as these C-H bonds are activated and weakened. CH₃(CH₂)₁₆C•HOCH₂CH₃ + H•

Propagation:

The resulting carbon-centered radical reacts rapidly with molecular oxygen to form a peroxyl radical. CH₃(CH₂)₁₆C•HOCH₂CH₃ + O₂ → CH₃(CH₂)₁₆CH(OO•)OCH₂CH₃

The peroxyl radical abstracts a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new carbon radical, thus continuing the chain. CH₃(CH₂)₁₆CH(OO•)OCH₂CH₃ + R-H → CH₃(CH₂)₁₆CH(OOH)OCH₂CH₃ + R•

Decomposition: The hydroperoxides formed are unstable and decompose, leading to cleavage of the ether and alkyl chains. This results in the formation of a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids. rsc.orgresearchgate.net

This oxidative pathway is a primary cause of degradation for ether-containing lubricants and materials during service. researchgate.net

Ethers are a class of compounds known for their high hydrolytic stability. researchgate.net The C-O-C ether linkage is generally resistant to cleavage by water in neutral or alkaline conditions. semanticscholar.org Therefore, this compound is expected to be very stable against hydrolysis under typical environmental pH ranges.

Significant hydrolysis of this compound requires harsh conditions, specifically the presence of a strong acid and elevated temperatures. researchgate.net

Mechanism (Acid-Catalyzed Hydrolysis):

Protonation: The ether oxygen is protonated by a strong acid (e.g., H₂SO₄, HBr), converting the ethoxy group into a good leaving group (ethanol). CH₃(CH₂)₁₇OCH₂CH₃ + H⁺ ⇌ CH₃(CH₂)₁₇O⁺(H)CH₂CH₃

Nucleophilic Attack: A nucleophile (water or the acid's conjugate base) attacks one of the α-carbons. Given that both are primary carbons, the reaction proceeds via an SN2 mechanism. Attack at the ethyl carbon is sterically less hindered. H₂O + CH₃-CH₂-O⁺(H)(CH₂)₁₇CH₃ → [H₂O···CH₂CH₃···O(H)(CH₂)₁₇CH₃]‡ → CH₃CH₂OH + CH₃(CH₂)₁₇OH + H⁺

The final products of the complete acid-catalyzed hydrolysis of this compound are its constituent alcohols: 1-octadecanol and ethanol (B145695). The high stability of the ether linkage means this degradation pathway is not significant except under specific, aggressive chemical conditions. purdue.edugelest.com

Reactivity of this compound in Organic Transformations

This compound, an ether with a long alkyl chain, exhibits reactivity characteristic of both the ether functional group and the extended saturated hydrocarbon chain. While the ether linkage is generally stable, it can undergo cleavage under specific, harsh conditions. libretexts.orgksu.edu.sa The long octadecyl chain, composed of inert C-H bonds, presents a significant challenge for selective functionalization, a common issue with long-chain alkanes. rutgers.edunih.gov

Cleavage Reactions of the Ether Linkage

The carbon-oxygen bond in ethers is generally unreactive towards many reagents, which is why ethers are often used as solvents in organic synthesis. libretexts.orglibretexts.org The principal reaction of ethers like this compound is cleavage of the C-O bond, which is typically achieved only with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). ksu.edu.salibretexts.orgbyjus.com

The reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol.

For an unsymmetrical ether with two primary alkyl groups like this compound (containing an ethyl and an octadecyl group), the reaction follows an S_N_2 pathway. libretexts.orgopenstax.org In this mechanism, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgopenstax.org In the case of this compound, the ethyl group is less hindered than the octadecyl group. Therefore, the cleavage reaction with HI or HBr would selectively yield 1-octadecanol and an ethyl halide. libretexts.org If an excess of the hydrohalic acid is used, the 1-octadecanol initially formed can be further converted into 1-iodooctadecane (B1330385) or 1-bromooctadecane. libretexts.org

Table 1: Products of Acid-Catalyzed Cleavage of this compound

Reagent Reaction Conditions Mechanism Primary Products
HBr (conc.) High Temperature S_N_2 1-Octadecanol and Bromoethane
HI (conc.) High Temperature S_N_2 1-Octadecanol and Iodoethane
HBr (excess) High Temperature S_N_2 1-Bromooctadecane and Bromoethane
HI (excess) High Temperature S_N_2 1-Iodooctadecane and Iodoethane

Functionalization of the Alkane Chain

The functionalization of the octadecyl chain of this compound involves the activation of strong, non-polar C-H bonds, which is a formidable challenge in organic synthesis. rutgers.edu Alkanes are characterized by their low reactivity due to high bond dissociation energies of C-H bonds and their lack of a functional group to direct reactions. nih.gov However, several modern synthetic strategies have been developed for the direct functionalization of alkanes, which could theoretically be applied to the octadecyl chain of this compound.

These methods often rely on highly reactive intermediates, such as radicals or carbenes, or on transition-metal catalysis. nih.govnih.gov A significant hurdle in the functionalization of a long linear alkane chain like that in this compound is achieving regioselectivity. Most of these methods show a preference for reaction at secondary (CH₂) C-H bonds over primary (CH₃) ones, due to the lower bond dissociation energy of secondary C-H bonds. nih.gov However, differentiating between the many similar secondary C-H bonds along the C₁₈ chain is extremely difficult, often leading to a statistical mixture of isomers. nih.gov

Some potential strategies include:

Photocatalytic C-H Activation: These methods use light to generate highly reactive radical species that can abstract a hydrogen atom from the alkane chain. nih.gov The resulting alkyl radical can then be trapped by a variety of reagents to introduce new functional groups. For instance, a Giese-type addition could add the alkyl chain to an electron-poor olefin. nih.gov

Carbene or Nitrene Insertion: Highly reactive carbenes or nitrenes can insert directly into C-H bonds. nih.gov This reaction is often non-selective on a linear alkane chain, though it proceeds via a concerted mechanism. nih.gov

Transition-Metal Catalyzed C-H Activation: Certain transition metal complexes can cleave C-H bonds and incorporate the alkyl fragment into the metal's coordination sphere. rutgers.edu This can be followed by further reactions to introduce functionality. Some systems have shown the ability to "walk" down an alkane chain, which can influence the final position of functionalization. rutgers.edu

Table 2: Theoretical Strategies for Functionalization of the Octadecyl Chain in this compound

Strategy Reagent Type Potential Functional Group Introduced Key Challenge
Photocatalytic Alkylation Acridinium photocatalyst, N-oxides Alkyl (C-C bond formation) Low regioselectivity on a linear alkane chain. nih.gov
Radical Halogenation N-Bromosuccinimide (NBS), light Bromo (-Br) Poor selectivity, risk of over-halogenation.
Carbene Insertion Diazo compounds (e.g., ethyl diazoacetate) Ester (-CH(CO₂Et)-) Lack of regioselectivity, statistical mixture of products. nih.gov
Transition-Metal Catalyzed Borylation Iridium or Rhodium catalysts, bis(pinacolato)diboron Boryl ester (-Bpin) Achieving selectivity among numerous secondary C-H bonds. nih.gov

Advanced Spectroscopic Characterization of 1 Ethoxyoctadecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms. Through the application of one- and two-dimensional NMR experiments, the complete structural framework of 1-Ethoxyoctadecane can be meticulously assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a quantitative and qualitative assessment of the different types of protons present in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the multiplicity of the signal reveals the number of neighboring protons.

In a typical ¹H NMR spectrum of this compound, the following characteristic signals are observed:

A triplet at approximately 0.88 ppm, integrating to three protons, is assigned to the terminal methyl group (CH₃) of the octadecyl chain. The triplet multiplicity arises from the coupling with the adjacent methylene (B1212753) (CH₂) group.

A broad singlet or multiplet centered around 1.25 ppm corresponds to the numerous methylene groups ((CH₂)₁₅) within the long aliphatic chain. The overlapping signals of these protons create a complex multiplet.

A triplet at approximately 1.18 ppm, integrating to three protons, is attributed to the methyl group (CH₃) of the ethoxy moiety. This signal is split into a triplet by the adjacent methylene group of the ethoxy group.

A quartet at approximately 3.39 ppm, integrating to two protons, corresponds to the methylene group (-O-CH₂-) of the ethoxy group. The quartet pattern is a result of coupling with the three protons of the adjacent methyl group.

A triplet at approximately 3.45 ppm, integrating to two protons, is assigned to the methylene group (-O-CH₂-) of the octadecyl chain, which is directly attached to the ether oxygen. This signal is deshielded due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.88Triplet3HCH₃ (octadecyl)
1.18Triplet3HCH₃ (ethoxy)
1.25Multiplet30H(CH₂)₁₅
3.39Quartet2H-O-CH₂- (ethoxy)
3.45Triplet2H-O-CH₂- (octadecyl)

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is instrumental in confirming the carbon backbone of the compound.

Key predicted signals in the ¹³C NMR spectrum include:

A signal at approximately 14.1 ppm corresponding to the terminal methyl carbon of the octadecyl chain.

A series of signals between 22.7 and 31.9 ppm attributed to the methylene carbons of the long aliphatic chain.

A signal around 15.3 ppm for the methyl carbon of the ethoxy group.

A signal at approximately 66.2 ppm for the methylene carbon of the ethoxy group (-O-CH₂-).

A signal at approximately 71.0 ppm for the methylene carbon of the octadecyl chain bonded to the oxygen atom (-O-CH₂-).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
14.1CH₃ (octadecyl)
15.3CH₃ (ethoxy)
22.7 - 31.9(CH₂)₁₅
66.2-O-CH₂- (ethoxy)
71.0-O-CH₂- (octadecyl)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be observed between the ethoxy methyl protons and the ethoxy methylene protons, as well as between the terminal methyl protons of the octadecyl chain and the adjacent methylene protons. This confirms the ethoxy and the terminal alkyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum of this compound would show a cross-peak between the ¹H signal at ~3.39 ppm and the ¹³C signal at ~66.2 ppm, confirming the assignment of the ethoxy -O-CH₂- group. Similarly, correlations would be seen for all other protonated carbons, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This is particularly useful for identifying the connection between the ethoxy group and the octadecyl chain. An HMBC spectrum would show a correlation between the protons of the ethoxy methylene group (~3.39 ppm) and the carbon of the octadecyl methylene group attached to the oxygen (~71.0 ppm), and vice-versa. This key correlation unequivocally establishes the ether linkage.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

The FTIR spectrum of this compound is characterized by the following key absorption bands:

C-H Stretching: Strong absorptions in the region of 2920-2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methylene and methyl groups of the long alkyl chain and the ethoxy group. ksu.edu.sa

C-O-C Stretching: A prominent and characteristic strong absorption band is expected in the region of 1115-1085 cm⁻¹. This band is attributed to the asymmetric stretching vibration of the C-O-C ether linkage, which is a key diagnostic peak for identifying the ether functional group.

CH₂/CH₃ Bending: Absorptions corresponding to the bending vibrations of the methylene and methyl groups appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending). ksu.edu.sa

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2850StrongC-H Stretching (Alkyl)
1465MediumCH₂ Bending (Scissoring)
1375MediumCH₃ Bending (Symmetric)
1115 - 1085StrongC-O-C Stretching (Ether)

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. wisc.edu While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. ksu.edu.sa

For this compound, the Raman spectrum would also be dominated by signals from the long hydrocarbon chain. Key features would include:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the methyl and methylene groups.

C-C Stretching: The C-C stretching vibrations of the long alkyl backbone typically appear as a series of bands in the 800-1200 cm⁻¹ region.

CH₂ Twisting and Wagging: These vibrational modes of the methylene groups are often observed in the 1200-1400 cm⁻¹ range.

C-O-C Symmetric Stretching: The symmetric stretch of the ether linkage, which is often weak or absent in the FTIR spectrum, may be observable in the Raman spectrum, typically in the 800-950 cm⁻¹ range. wisc.edu

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
2800 - 3000StrongC-H Stretching (Alkyl)
1440MediumCH₂ Bending (Scissoring)
1200 - 1400MediumCH₂ Twisting and Wagging
800 - 1200MediumC-C Stretching
800 - 950Weak-MediumC-O-C Symmetric Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For a long-chain aliphatic ether like this compound, different mass spectrometry techniques provide complementary information for its comprehensive characterization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions that are indicative of its structure.

For this compound (C₂₀H₄₂O, molecular weight: 298.55 g/mol ), the molecular ion peak at m/z 298 may be weak or even absent due to the high degree of fragmentation typical for long-chain aliphatic compounds. rutgers.edu The fragmentation pattern is dominated by cleavages at and adjacent to the ether oxygen atom, as well as cleavages along the long octadecyl chain.

Key fragmentation pathways for long-chain alkyl ethers under EI-MS include:

α-Cleavage: This is a characteristic fragmentation for ethers, involving the cleavage of a bond alpha to the oxygen atom. miamioh.edu For this compound, this can occur on either side of the oxygen. Cleavage of the C-C bond on the ethoxy side is less likely. More favorable is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃) to form an octadecyl cation, or the loss of an octadecyl radical. The most significant α-cleavage involves the cleavage of the bond between the first and second carbon of the octadecyl chain, which is beta to the ether oxygen, leading to a resonance-stabilized oxonium ion.

C-O Bond Cleavage: Cleavage of the carbon-oxygen bonds can lead to the formation of hydrocarbon and oxygen-containing fragment ions. For example, cleavage of the bond between the oxygen and the octadecyl chain can produce an ion at m/z 45, corresponding to [CH₃CH₂O]⁺.

Hydrocarbon Fragmentation: The long octadecyl chain will undergo characteristic fragmentation for alkanes, producing a series of alkyl cations (CₙH₂ₙ₊₁) that differ by 14 mass units (a CH₂ group). ucalgary.ca This results in clusters of peaks at m/z values such as 43, 57, 71, 85, etc.

In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a plant extract, this compound was identified with a reported molecular weight of 297.54 and prominent fragment peaks at m/z 91 and 43. scholarsresearchlibrary.com The peak at m/z 43 is likely due to the propyl cation [C₃H₇]⁺, a common fragment in long alkyl chains. The origin of the m/z 91 fragment, typically associated with a tropylium (B1234903) ion from an aromatic compound, is less straightforward for a saturated aliphatic ether but may arise from complex rearrangements.

Table 1: Predicted and Observed EI-MS Fragments of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
298[C₂₀H₄₂O]⁺˙Molecular Ion
253[C₁₈H₃₇]⁺Loss of ethoxy radical (•OCH₂CH₃)
91[C₇H₇]⁺Complex rearrangement (observed) scholarsresearchlibrary.com
73[CH₃CH₂OCH₂]⁺α-cleavage with loss of C₁₇H₃₅ radical
57[C₄H₉]⁺Hydrocarbon chain fragmentation
45[CH₃CH₂O]⁺Cleavage of C-O bond
43[C₃H₇]⁺Hydrocarbon chain fragmentation (observed) scholarsresearchlibrary.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio (precursor ions) generated in the ion source are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. acs.org This method is invaluable for confirming the structure of a compound, especially for distinguishing between isomers.

In the context of this compound, an MS/MS experiment would typically start with the selection of a pseudomolecular ion generated by ESI, such as [M+H]⁺ (m/z 299.33) or [M+Na]⁺ (m/z 321.31). Collision-induced dissociation of this precursor ion would induce fragmentation, providing detailed structural information.

For the [M+H]⁺ ion of this compound, fragmentation would likely occur around the protonated ether oxygen. Expected fragmentation pathways in an MS/MS experiment include:

Neutral Loss of Ethene: A common pathway for protonated ethyl ethers is the neutral loss of ethene (C₂H₄, 28 Da), resulting in a protonated octadecanol ion.

Neutral Loss of Ethanol (B145695): Loss of a neutral ethanol molecule (C₂H₅OH, 46 Da) would lead to the formation of an octadecyl cation [C₁₈H₃₇]⁺.

Cleavage of the Octadecyl Chain: Fragmentation along the long alkyl chain can also occur, although this is generally less favored than cleavages around the functional group.

The specific fragmentation pattern obtained from an MS/MS experiment provides a high degree of confidence in the structural assignment of this compound.

Table 3: Hypothetical MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Product Ion Structure
299.33271.30C₂H₄ (28.03 Da)[C₁₈H₃₈OH + H]⁺ (Protonated Octadecanol)
299.33253.29C₂H₅OH (46.04 Da)[C₁₈H₃₇]⁺ (Octadecyl cation)

Chromatographic Analysis Method Development for 1 Ethoxyoctadecane

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-ethoxyoctadecane. monadlabtech.com Method development involves the careful selection and optimization of several key parameters to achieve the desired separation and sensitivity.

Stationary Phase Selection and Column Performance Evaluation

The choice of stationary phase is the most critical step in GC method development as it dictates the selectivity of the separation. sigmaaldrich.com The principle of "like dissolves like" is a fundamental guide, where the polarity of the stationary phase should match that of the analyte. sigmaaldrich.com For a non-polar compound like this compound, which consists of a long hydrocarbon chain and an ether group, a non-polar stationary phase is the recommended starting point. sigmaaldrich.com

Commonly used non-polar stationary phases are based on polydimethylsiloxane (B3030410) (PDMS). unt.edu Long-chain alkyl-polysiloxanes, such as those with octadecyl groups, have shown unique separation characteristics for non-polar compounds. researchgate.net These phases primarily interact with analytes through dispersive forces (van der Waals forces). sigmaaldrich.comsigmaaldrich.com The elution order on such columns generally follows the boiling points of the analytes. sigmaaldrich.com

Column performance is evaluated based on its efficiency (plate number), resolution, and peak shape. Column dimensions also play a significant role. Longer columns (50-60 meters) provide higher resolution for complex samples, while shorter columns (10-15 meters) are suitable for simpler mixtures with well-separated components. unt.edu

A study on the chemical composition of Cymbopogon citratus (lemongrass) leaves utilized GC-MS to identify this compound. researchgate.net While the specific column used was not detailed, the successful identification underscores the suitability of GC for analyzing this compound.

Table 1: Recommended GC Stationary Phases for this compound Analysis

Stationary Phase TypePolarityPrimary InteractionsSuitability for this compound
100% DimethylpolysiloxaneNon-polarDispersiveHigh
5% Phenyl-95% DimethylpolysiloxaneNon-polarDispersive, π-πHigh
Methyl-octadecyl-polysiloxaneNon-polarDispersive, Shape SelectivityHigh

This table summarizes suitable stationary phases for the GC analysis of this compound based on its non-polar nature.

Detector Selection and Response Factor Determination (e.g., FID, MS)

The choice of detector depends on the analytical requirements, including sensitivity, selectivity, and the need for structural information. The two most common detectors for the analysis of organic compounds like this compound are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). obrnutafaza.hr

The Flame Ionization Detector (FID) is a robust and widely used detector that provides high sensitivity for most organic compounds. monadlabtech.com It operates by combusting the analytes in a hydrogen flame, producing ions that generate a measurable electrical current proportional to the amount of the compound. monadlabtech.com While the FID is excellent for quantification, it does not provide structural information for compound identification. monadlabtech.com

The Mass Spectrometer (MS) is a powerful detector that provides both quantitative data and qualitative structural information by measuring the mass-to-charge ratio of ionized molecules and their fragments. monadlabtech.com This makes it invaluable for identifying unknown compounds. phytochemia.com In a study analyzing the methanol (B129727) extract of Cymbopogon citratus, GC-MS was used to identify this compound, with a retention time of 20.91 minutes. researchgate.net

For quantitative analysis, the response factor of the detector for the specific analyte must be determined. While the FID response is generally more consistent across different molecules, the MS response can vary significantly depending on how easily a molecule fragments. phytochemia.com Therefore, for accurate quantification, especially with MS, calibration with authentic standards is crucial. chromforum.org In general, the MS is preferred for qualitative analysis (identification), while the FID is often favored for quantitative analysis due to its more consistent response factors. phytochemia.com

Table 2: Comparison of FID and MS Detectors for this compound Analysis

FeatureFlame Ionization Detector (FID)Mass Spectrometer (MS)
Principle Combustion of organic compounds in a hydrogen flame produces ions.Ionization of molecules and separation based on mass-to-charge ratio.
Output Electrical current proportional to the amount of organic compound.Mass spectrum showing relative abundance of ions at different m/z.
Identification Based on retention time comparison with standards.Based on mass spectrum and retention time.
Quantification Generally provides more consistent response factors for hydrocarbons. phytochemia.comResponse can vary significantly based on compound fragmentation. phytochemia.com
Sensitivity High sensitivity for hydrocarbons. monadlabtech.comchromforum.orgGenerally higher sensitivity, capable of detecting trace amounts. monadlabtech.com

This table provides a comparative overview of the FID and MS detectors for the analysis of this compound.

Liquid Chromatography (LC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of a wide range of compounds, including those with low volatility like this compound.

Reversed-Phase and Normal-Phase LC Conditions for Separation

The choice between reversed-phase and normal-phase chromatography is fundamental in LC method development and is based on the polarity of the analyte and the desired separation mechanism. sepscience.com

Reversed-Phase (RP) HPLC is the most common mode of HPLC. sepscience.com It utilizes a non-polar stationary phase, typically C8 or C18 bonded silica (B1680970), and a polar mobile phase, such as a mixture of water and organic solvents like acetonitrile (B52724) or methanol. sepscience.com In RP-HPLC, non-polar compounds like this compound will have a strong affinity for the stationary phase and will be retained longer. wikipedia.org The retention increases with the hydrophobicity of the analyte. phenomenex.com A method for separating a related compound, 1-(ethenyloxy)-octadecane, on a C18 column used a mobile phase of acetonitrile and water, demonstrating the applicability of reversed-phase conditions. sielc.com

Normal-Phase (NP) HPLC employs a polar stationary phase (e.g., silica or cyano-bonded phases) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier). sepscience.comlibretexts.org In this mode, polar compounds are retained more strongly. unt.edu For a non-polar compound like this compound, retention in normal-phase LC would be weak, and it would elute relatively quickly. libretexts.org Normal-phase chromatography can be advantageous for separating isomers or when the sample is dissolved in a non-polar solvent. sepscience.comunt.edu

Table 3: Comparison of Reversed-Phase and Normal-Phase LC for this compound

FeatureReversed-Phase LCNormal-Phase LC
Stationary Phase Non-polar (e.g., C18, C8) sepscience.comPolar (e.g., Silica, Cyano) sepscience.com
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol) sepscience.comNon-polar (e.g., Hexane/Ethyl Acetate) sepscience.com
Retention of this compound Strong retention, elutes later.Weak retention, elutes early.
Primary Application Broad applicability for non-polar to moderately polar compounds. sepscience.comSeparation of very polar compounds, isomers, or samples in non-polar solvents. unt.edu

This table outlines the key differences between reversed-phase and normal-phase LC for the analysis of the non-polar compound this compound.

Mobile Phase Composition and Gradient Elution Strategies

The composition of the mobile phase is a critical parameter for controlling retention and selectivity in HPLC. longdom.org

In Reversed-Phase LC , the mobile phase is typically a mixture of water and a miscible organic solvent such as acetonitrile or methanol. wikipedia.org For a non-polar analyte like this compound, a high percentage of organic solvent would be required to elute it from the column in a reasonable time. An isocratic elution (constant mobile phase composition) might be suitable if the sample contains compounds of similar polarity. libretexts.org However, for more complex mixtures, a gradient elution is often preferred. libretexts.org A gradient elution in reversed-phase LC involves starting with a more polar mobile phase (higher water content) and gradually increasing the proportion of the organic solvent. libretexts.org This allows for the separation of a wider range of compounds, from polar to non-polar, within a single run. libretexts.org

In Normal-Phase LC , the mobile phase consists of a non-polar solvent like hexane, with a small amount of a more polar solvent (modifier) such as isopropanol (B130326) or ethyl acetate (B1210297) to control retention. sepscience.com Increasing the amount of the polar modifier will decrease the retention time of analytes. Gradient elution can also be used in normal-phase LC, where the polarity of the mobile phase is increased over time to elute more strongly retained polar compounds. researchgate.net For a non-polar compound like this compound, a very non-polar mobile phase would be needed to achieve any significant retention.

A study separating various neutral lipids used a normal-phase silica column with a gradient of methyl tert-butyl ether (MTBE) in hexane. nih.gov This demonstrates a gradient strategy for separating compounds based on polarity, where less polar compounds elute first.

Detection Techniques (e.g., UV-Vis, RI, ELSD, MS)

The selection of an appropriate detection technique is critical for the accurate and sensitive quantification of this compound in chromatographic analyses. The choice of detector is primarily dictated by the physicochemical properties of the analyte. As a long-chain aliphatic ether, this compound lacks a strong chromophore, which influences the suitability of various common detectors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis detection is one of the most common methods used in liquid chromatography. It relies on the principle that molecules containing chromophores—functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum—will attenuate the light passing through the detector cell. upi.edumsu.edu The absorption is wavelength-dependent and proportional to the concentration of the analyte. upi.edu

For this compound, which has the chemical formula C₂₀H₄₂O, the structure consists of saturated alkyl chains and an ether linkage. Saturated hydrocarbons and simple ethers lack π-electrons and n-electrons that can be excited by radiation in the standard 200-800 nm range. msu.edu The electron transitions available (n → σ* and σ → σ*) occur at very short wavelengths, typically below 200 nm. msu.edu Operating in this far-UV region is often impractical for routine analysis due to absorption by common solvents and atmospheric components. Consequently, UV-Vis detection is generally considered unsuitable for the direct analysis of this compound due to its lack of a suitable chromophore, resulting in very low to negligible sensitivity.

Refractive Index (RI) Detection

Refractive Index (RI) detectors are universal detectors that measure the difference in the refractive index between the mobile phase and the eluent containing the analyte. lcms.czthermofisher.cn Because nearly all compounds alter the refractive index of the eluent, RI detection is a viable option for non-absorbing analytes like this compound. lcms.czchromatographytoday.com

However, RI detectors have several limitations. They are highly sensitive to temperature and pressure fluctuations, which can cause significant baseline drift. pragolab.sk This necessitates stringent temperature control of the optical bench. thermofisher.cnpragolab.sk Furthermore, RI detectors are not compatible with gradient elution, as the changing solvent composition continuously alters the baseline refractive index. lcms.cz This restricts their use to isocratic separations, which may not be sufficient for resolving this compound from complex sample matrices. Despite these drawbacks, for simple purity assessments under stable isocratic conditions, RI detection offers an affordable and universal method for detecting this compound. lcms.cz

Evaporative Light Scattering Detection (ELSD)

The Evaporative Light Scattering Detector (ELSD) is another type of universal detector well-suited for non-volatile or semi-volatile compounds that lack UV absorbance, such as lipids, carbohydrates, and polymers. waters.comshimadzu.com The detection process involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube to leave behind particles of the analyte, and detection of the light scattered by these analyte particles as they pass through a light beam. knauer.net

ELSD offers significant advantages over RI detection, most notably its compatibility with gradient elution, which allows for the separation of complex mixtures. waters.comknauer.net It is generally more sensitive than RI detection and provides a more stable baseline. knauer.net The response of an ELSD is dependent on the mass of the analyte, but it is not directly linear and often requires a logarithmic transformation for quantification. Given that this compound is a semi-volatile compound, ELSD is an excellent choice for its analysis in liquid chromatography, offering the benefits of universal detection and gradient compatibility. waters.comknauer.net

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful and highly specific detection technique that identifies compounds by measuring their mass-to-charge ratio (m/z). orgchemboulder.com When coupled with a chromatographic system (GC-MS or LC-MS), it provides both retention time and mass spectral data, enabling definitive identification and quantification.

GC-MS has been successfully used to identify this compound in complex mixtures such as plant extracts. scholarsresearchlibrary.comafricaresearchconnects.com In these analyses, the compound is separated on a GC column and then ionized, typically by electron impact (EI). The resulting fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. scholarsresearchlibrary.com The use of chemical derivatization can sometimes be employed to improve the chromatographic behavior or mass spectral characteristics of an analyte, though it may not be necessary for a compound like this compound. jfda-online.com

Table 1: Comparison of Detection Techniques for this compound

DetectorPrincipleApplicability to this compoundAdvantagesLimitations
UV-VisAbsorbance of light by chromophores upi.eduPoorSimple, robust, commonInsensitive to compounds without chromophores msu.edu
RIChange in refractive index of the mobile phase lcms.czGood (Isocratic Only)Universal detector, affordable lcms.czTemperature sensitive, incompatible with gradients, lower sensitivity thermofisher.cnpragolab.sk
ELSDLight scattering by analyte particles after solvent evaporation knauer.netExcellentUniversal detector, gradient compatible, better sensitivity than RI waters.comknauer.netRequires analyte to be non-volatile, non-linear response
MSMeasurement of mass-to-charge ratio of ionized molecules orgchemboulder.comExcellentHighly specific and sensitive, provides structural information scholarsresearchlibrary.comHigher cost and complexity

Advanced Chromatographic Techniques for Trace Analysis and Purity Assessment

For challenging analytical tasks such as trace analysis in complex matrices or high-accuracy purity assessment of this compound, advanced chromatographic techniques that offer superior resolution and sensitivity are required.

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides a significant increase in separation power compared to conventional one-dimensional GC. unito.it In a GCxGC system, the entire sample is subjected to two distinct chromatographic separations. unito.it Effluent from the first-dimension column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. unito.it This results in a separation based on two independent properties, typically volatility on the first column (non-polar) and polarity on the second column (polar). unito.it

The enhanced peak capacity and structured, two-dimensional chromatograms generated by GCxGC make it ideal for resolving trace components in highly complex samples. chromatographyonline.com For the analysis of this compound, GCxGC could be employed to:

Trace Analysis: Separate this compound from co-eluting matrix components in environmental or biological samples that would otherwise interfere with quantification in 1D-GC.

Purity Assessment: Resolve and identify structurally similar impurities, such as isomers or homologous long-chain ethers, which may be present in a this compound standard or product.

When coupled with a mass spectrometer (GCxGC-MS), this technique offers unparalleled separation and identification capabilities for volatile and semi-volatile compounds. mdpi.com

Table 2: Potential GCxGC Method Parameters for this compound Analysis

ParameterTypical ConfigurationRationale for this compound
1st Dimension ColumnLong, non-polar (e.g., 100% dimethylpolysiloxane) unito.itSeparation primarily based on boiling point/volatility.
2nd Dimension ColumnShort, polar (e.g., 50% phenyl polysilphenylene-siloxane) unito.itFast separation based on polarity, orthogonal to the first dimension.
ModulatorCryogenic or thermalEfficiently traps and re-injects semi-volatile compounds like this compound. mdpi.com
DetectorFID or TOF-MSFID for robust quantification; TOF-MS for fast acquisition of mass spectra needed for peak identification. concawe.eu

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution of traditional HPLC, utilizing columns packed with sub-2 µm particles. usp.org The use of these smaller particles results in dramatically increased separation efficiency, but requires instrumentation capable of operating at much higher pressures (up to 15,000 psi). usp.org The primary advantages of UHPLC include faster analysis times, improved resolution, and higher sensitivity. usp.orgmeasurlabs.com

For the analysis of this compound, a non-volatile and non-UV-absorbing compound, UHPLC is a powerful tool for purity and trace analysis. The increased resolution allows for better separation from impurities, while the narrower peaks lead to greater peak height and thus improved sensitivity. chromatographyonline.com

A UHPLC method for this compound would likely involve:

Reversed-Phase Chromatography: Using a C18 or C8 column to separate the non-polar analyte from more polar or dissimilar non-polar contaminants.

Gradient Elution: A gradient of a strong organic solvent (e.g., acetonitrile or methanol) in water would be effective for eluting the highly non-polar this compound and resolving it from impurities with different polarities.

Universal Detection: Coupling the UHPLC system with a detector suitable for non-absorbing compounds is essential. UHPLC-ELSD or UHPLC-MS would be the preferred configurations. measurlabs.comnih.gov A UHPLC-MS system, in particular, would provide the high sensitivity and specificity needed for definitive trace analysis and impurity identification. nih.gov

Table 3: Comparison of HPLC vs. UHPLC for this compound Analysis

ParameterConventional HPLCUHPLC
Particle Size3 - 5 µm< 2 µm usp.org
Analysis TimeLonger (e.g., >30 min) usp.orgShorter (e.g., <15 min) usp.org
ResolutionGoodExcellent chromatographyonline.com
System Pressure< 6,000 psiUp to 15,000 psi usp.org
SensitivityStandardHigher due to narrower peaks measurlabs.com

Derivatization Strategies for Enhanced Analytical Detection and Separation of 1 Ethoxyoctadecane

Development of Pre-Column Derivatization Protocols

Pre-column derivatization involves chemically modifying the analyte before its introduction into the chromatographic system. libretexts.org This approach is widely favored as it places no constraints on reaction time or conditions, and any excess reagent can be removed prior to analysis, preventing potential interference with the column or detector. libretexts.orgactascientific.com

The derivatization of 1-ethoxyoctadecane is predicated on the cleavage of its ether bond to yield a long-chain alcohol, which is amenable to a wide range of derivatization reactions.

Ether Cleavage: The cleavage of the ethyl octadecyl ether is typically achieved using a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction breaks the C-O bond, yielding 1-octadecanol and an ethyl halide.

Reaction: C₁₈H₃₇–O–C₂H₅ + HBr → C₁₈H₃₇–OH + C₂H₅Br (this compound) + (Hydrobromic Acid) → (1-Octadecanol) + (Bromoethane)

The resulting 1-octadecanol, a long-chain fatty alcohol, possesses a reactive hydroxyl group that serves as the target for subsequent derivatization. rsc.org

Derivatization of 1-Octadecanol: Once 1-octadecanol is formed, several well-established derivatization chemistries can be applied depending on the analytical technique.

Silylation for GC-MS Analysis: This is one of the most common methods for derivatizing compounds with active hydrogens, such as alcohols. gcms.cz The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether, which is more volatile, less polar, and more thermally stable. researchgate.networdpress.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. chromforum.org The resulting TMS derivatives often produce characteristic ions in mass spectrometry (e.g., m/z 73), aiding in identification and quantification. chromforum.org

Reaction: C₁₈H₃₇–OH + BSTFA → C₁₈H₃₇–O–Si(CH₃)₃ (1-Octadecanol) → (1-(trimethylsiloxy)octadecane)

Acylation for GC-ECNICI-MS: For ultra-trace analysis, derivatization with reagents containing electrophilic groups can dramatically enhance sensitivity for electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS). Pentafluorobenzoyl chloride (PFBoylCl) is a common reagent for this purpose. nih.gov

Reaction: C₁₈H₃₇–OH + C₆F₅COCl → C₁₈H₃₇–O–COC₆F₅ (1-Octadecanol) + (Pentafluorobenzoyl chloride) → (Octadecyl pentafluorobenzoate)

Derivatization for HPLC-UV/Fluorescence: To analyze the compound using HPLC with UV or fluorescence detection, a chromophore or fluorophore must be attached to the 1-octadecanol molecule. veeprho.comnih.gov Reagents such as benzoyl chloride can be used to introduce a UV-active benzoyl group. nih.gov For higher sensitivity, fluorescent tagging reagents are employed. nih.govcas.cn

To ensure a reproducible and quantitative conversion, the conditions for both the ether cleavage and the subsequent derivatization must be carefully optimized. Key parameters include the choice of solvent, reaction temperature, reaction time, and the use of catalysts. nih.gov Incomplete derivatization can lead to the appearance of multiple peaks for a single analyte, complicating the analysis. wordpress.com

For the derivatization step (e.g., silylation or acylation of 1-octadecanol), several factors are critical:

Temperature and Time: Many derivatization reactions are slow at room temperature and require heating to proceed to completion within a reasonable timeframe. For example, silylation reactions are often heated at 60–80°C for 15 to 60 minutes. nih.govacs.org Optimization involves analyzing aliquots at different time points to determine when the product peak area reaches a maximum. sigmaaldrich.com

Solvent: The reaction solvent can have a profound impact on reaction rates. Studies have shown that silylation can be completed almost instantaneously in acetone, while it may take over an hour in other solvents like dichloromethane (B109758) or hexane (B92381). acs.org Pyridine is also commonly used as it can act as a catalyst. nih.gov

Reagent and Catalyst: An excess of the derivatizing reagent is used to drive the reaction equilibrium toward the product. acs.org For silylation, the reactivity of reagents like BSTFA can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS). chromforum.org

The following table summarizes typical optimized conditions for common derivatization reactions applicable to 1-octadecanol.

ParameterSilylation (GC-MS)Acylation (GC-ECNICI-MS)Benzoylation (HPLC-UV)
Reagent BSTFA with 1% TMCSPentafluorobenzoyl chloride (PFBoylCl)Benzoyl chloride
Solvent Pyridine, Acetonitrile (B52724), or AcetoneDichloromethane (DCM) or Ethyl Acetate (B1210297)Pyridine or Triethylamine/Acetonitrile
Temperature (°C) 60 - 806025 - 60
Time (min) 15 - 604530 - 60
Key Considerations Reaction must be anhydrous. gcms.czReagent is a lachrymator; must be used in a fume hood. gcms.czOptimized for stability and reproducibility. nih.gov

Post-Column Derivatization Techniques

Post-column derivatization is an alternative approach where the analyte is derivatized after separation on the chromatographic column but before detection. libretexts.org This technique is advantageous when the derivatives are unstable or when the derivatization reaction is incompatible with the separation conditions. nih.gov

For an inert molecule like this compound, post-column derivatization is exceptionally challenging because the reaction must be extremely rapid (on the order of seconds) and compatible with the mobile phase. libretexts.org A hypothetical approach could involve an online photochemical or high-temperature reactor to induce ether cleavage, followed by immediate mixing with a derivatizing reagent stream.

A more feasible strategy that avoids the difficulties of post-column reaction chemistry is the use of fluorescence probe-assisted detection. nih.gov In this method, a fluorescent probe is introduced into the eluent stream post-column. The probe forms a non-covalent supramolecular assembly with the eluted analyte. This interaction alters the probe's fluorescence properties (e.g., intensity or wavelength), which is then measured by the detector. nih.govmdpi.com This allows for the detection of non-fluorescent compounds without the need for a covalent chemical reaction.

Impact of Derivatization on Chromatographic Resolution and Spectroscopic Response

The primary motivations for derivatization are to improve chromatographic separation and to enhance detector response, thereby lowering the limits of detection.

Impact on Chromatographic Resolution: Derivatization fundamentally alters the physicochemical properties of the analyte, such as its polarity and volatility, which in turn affects its chromatographic behavior. researchgate.net

Gas Chromatography (GC): The cleavage of this compound followed by silylation or acylation of the resulting 1-octadecanol significantly improves its chromatographic properties. The derivatized product is less polar and more volatile than the parent alcohol, leading to reduced peak tailing, better peak symmetry, and improved resolution from other components in a mixture. researchgate.netsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, making a polar compound more hydrophobic increases its retention. libretexts.org Attaching a non-polar benzoyl group to 1-octadecanol would increase its retention time on a C18 column, potentially improving its separation from early-eluting, polar interferences.

Impact on Spectroscopic Response: The most significant impact of derivatization for this compound is the dramatic enhancement of the detector signal.

Mass Spectrometry (MS): Silyl derivatives provide characteristic fragmentation patterns that are useful for structural confirmation and selective ion monitoring (SIM) for quantification. chromforum.org The use of pentafluorobenzoyl derivatives can lower detection limits into the femtogram range when using ECNICI-MS. nih.gov

UV and Fluorescence Detection: An underivatized long-chain ether has virtually no UV absorbance or fluorescence. The introduction of a benzoyl group via derivatization can increase sensitivity by several orders of magnitude for UV detection. nih.govnih.gov Using a fluorescent tag is even more powerful, often providing the lowest detection limits. Research on similar compounds has shown that derivatization can improve sensitivity by a factor of 2 to more than 100-fold. nih.gov

The following table illustrates the expected impact of derivatization on the detection of 1-octadecanol, the cleavage product of this compound.

DerivativeAnalytical TechniqueImpact on ResolutionImpact on Spectroscopic Response
TMS Ether GC-MSImproved peak shape, increased volatility. researchgate.netEnables MS detection, provides characteristic fragments (m/z 73, M-15). chromforum.org
Pentafluorobenzoyl Ester GC-ECNICI-MSImproved peak shape, less polar than parent alcohol.Massive signal enhancement for ultra-trace detection. nih.gov
Benzoyl Ester HPLC-UVIncreased retention on reversed-phase columns. libretexts.orgIntroduces strong UV absorbance (~230 nm), enabling detection. nih.gov
Fluorescent Tag Derivative HPLC-FluorescenceIncreased retention on reversed-phase columns.Extremely high sensitivity, lowers detection limits significantly. cas.cn

Computational Chemistry Investigations of 1 Ethoxyoctadecane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. nih.gov These calculations solve the Schrödinger equation, providing information about the energy and wavefunction of the molecule, from which numerous other properties can be derived. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. mpg.de For 1-Ethoxyoctadecane, DFT studies would focus on determining its most stable three-dimensional arrangement, or conformation. The long octadecyl chain can adopt numerous conformations, and DFT calculations can identify the lowest energy, and therefore most stable, structures.

To achieve high accuracy, these calculations often employ specific functionals, such as B3LYP, and basis sets, like 6-311G(d,p). mdpi.com The stability of different conformers would be compared based on their calculated energies. The absence of imaginary frequencies in the calculated vibrational spectra would confirm that the optimized geometries correspond to true energy minima. mdpi.com

A hypothetical DFT study on this compound might yield the following data for its most stable conformer:

PropertyCalculated ValueUnit
Total Energy[Value]Hartrees
Dipole Moment[Value]Debye
HOMO Energy[Value]eV
LUMO Energy[Value]eV
HOMO-LUMO Gap[Value]eV

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would likely show a region of negative potential (typically colored red) around the oxygen atom of the ethoxy group, indicating its electron-rich nature and susceptibility to electrophilic attack. The long hydrocarbon chain would exhibit a largely neutral potential (green), while the areas around the hydrogen atoms would show a slightly positive potential (blue). This analysis helps in predicting how this compound might interact with other polar molecules or ions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.govmdpi.com This allows for the study of conformational changes and intermolecular interactions over time.

A crucial component of MD simulations is the force field, which is a set of parameters that defines the potential energy of the system. nih.gov For a molecule like this compound, a united-atom force field, where groups of atoms (like CH2 and CH3) are treated as single interaction sites, can be an efficient approach. rsc.org The development of a specific force field for this compound would involve parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions to accurately reproduce experimental data or high-level quantum chemical calculations. Validation of the force field would involve comparing simulated properties, such as density and heat of vaporization, with known experimental values for similar long-chain ethers or alkanes. rsc.org

MD simulations are particularly powerful for studying how molecules behave in solution and how they might aggregate. For this compound, simulations could be performed in various solvents to understand how the solvent affects its conformation and dynamics. Furthermore, due to its amphiphilic nature (a polar head group and a long nonpolar tail), simulations could investigate its potential for self-assembly into structures like micelles or bilayers in aqueous environments. These simulations would track the positions and orientations of multiple this compound molecules over time to observe the formation and stability of such aggregates.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry can be used to explore the pathways of chemical reactions, identifying transition states and calculating activation energies. smu.edunih.gov This provides a detailed understanding of how a reaction proceeds.

For this compound, computational methods could be used to study various potential reactions, such as its oxidation or pyrolysis. researchgate.net A typical approach involves:

Locating Stationary Points: Using quantum chemical methods like DFT, the structures and energies of the reactants, products, and any intermediates and transition states are calculated. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the transition state connects the correct species. mun.ca

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. mun.ca

A hypothetical reaction pathway for the initial step of oxidation of this compound might involve the abstraction of a hydrogen atom. A computational study could provide the following energetic data:

SpeciesRelative Energy (kcal/mol)
This compound + OH radical0.0
Transition State[Value]
Resulting Radical + H2O[Value]

Note: The values in this table are hypothetical and would need to be determined by actual computational studies.

By examining different possible reaction pathways, computational chemistry can predict the most likely mechanism for a given reaction involving this compound. researchgate.netmun.ca

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the lowest-energy path connecting reactants and products. rowansci.com A transition state is mathematically defined as a first-order saddle point on the potential energy surface (PES), having a zero gradient and exactly one negative eigenvalue in its Hessian matrix (a matrix of second derivatives). readthedocs.io Locating this structure is crucial for calculating activation energies, which determine reaction rates. ucsb.edu

Computational methods like the partitioned rational function optimization (P-RFO) or dimer methods are employed to locate a transition state. readthedocs.io These searches often begin with an initial guess of the TS geometry, which can be generated based on chemical intuition or by using methods that interpolate between reactant and product structures. ucsb.edu

Once a transition state is located, its identity must be confirmed. This is achieved by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.de An IRC calculation maps the minimum energy reaction pathway (MERP) in mass-weighted coordinates from the transition state down to the corresponding reactant and product energy minima. uni-muenchen.descm.com This ensures that the located saddle point indeed connects the desired chemical species. rowansci.com The IRC path is followed by taking small steps along the negative gradient, starting from the TS geometry perturbed along its imaginary frequency vector. scm.comfaccts.de

For this compound, a potential reaction for computational study is the bimolecular elimination (E2) reaction induced by a strong base, such as the amide ion (NH₂⁻), leading to the formation of ethene and the octadecyloxide anion. Computational investigation of such gas-phase ether reactions can provide detailed mechanistic insights. nih.gov The process would involve:

Optimization of the geometries of the reactants (this compound and NH₂⁻) and products (octadecyloxide, ethene, and ammonia).

A transition state search to locate the saddle point for the E2 reaction.

An IRC calculation to confirm the TS connects the reactants and products.

The energetic profile of this hypothetical reaction, as would be determined by such calculations, is presented in Table 1.

Table 1: Hypothetical Relative Energies for the E2 Reaction of this compound Energies calculated relative to the reactants at 0.00 kcal/mol. Actual values would be obtained using a specific level of theory (e.g., DFT or post-Hartree-Fock methods).

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + NH₂⁻0.00
Transition State[C₁₈H₃₇O···CH₂···CH₂···H···NH₂]⁻+15.5
ProductsOctadecyloxide + Ethene + NH₃-25.0

Computational Prediction of Spectroscopic Signatures

Computational quantum chemistry can predict various spectroscopic properties, including vibrational (Infrared/Raman) and nuclear magnetic resonance (NMR) spectra. youtube.com These predictions are invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a widely used method that often provides an excellent balance between accuracy and computational cost for predicting these properties. ajol.infomdpi.com

To predict the infrared spectrum of this compound, one would first perform a geometry optimization to find its lowest energy conformation. Following this, a frequency calculation is performed. This calculation yields the vibrational frequencies and their corresponding intensities. The computed frequencies are often systematically scaled to correct for approximations in the computational method and for anharmonicity effects. ajol.info

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. ajol.info The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nrel.gov

Table 2 shows a selection of predicted vibrational frequencies for this compound that would be obtained from a DFT calculation.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d).

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)2985 - 2870Asymmetric and symmetric stretching of CH₃ and CH₂ groups
δ(C-H)1470 - 1450Bending (scissoring) of CH₂ groups
ν(C-O-C)1120Asymmetric ether C-O-C stretching
ρ(CH₂)725Rocking of long alkyl chain (CH₂)n

Machine Learning Applications in this compound Research

Machine learning (ML) is increasingly used in chemistry to build predictive models for molecular properties, bypassing the need for expensive experiments or direct quantum mechanical calculations. schrodinger.comchemistryworld.com These quantitative structure-property relationship (QSPR) models learn from existing data to predict properties for new, unmeasured compounds. acs.org

For a compound like this compound and other long-chain ethers, ML models could be developed to predict a range of physicochemical properties. qmul.ac.uk Applications include predicting boiling points, viscosity, density, or cetane number, which is relevant for alternative fuels. qmul.ac.ukresearchgate.net The process involves:

Data Collection: Assembling a dataset of molecules (including various ethers) with known experimental values for the target property.

Descriptor Calculation: For each molecule, a set of numerical features, or "molecular descriptors," is calculated. These can encode information about topology, geometry, or electronic structure. mdpi.com

Model Training: An ML algorithm, such as a Gradient Boosting model, Support Vector Machine, or a Neural Network, is trained on the dataset to learn the relationship between the descriptors and the property. mdpi.com

Prediction: Once trained, the model can rapidly predict the property for new molecules like this compound based solely on their calculated descriptors.

ML models can also be trained on data generated from more accurate, but slow, computational methods. For instance, a neural network could be trained on DFT-calculated NMR spectra to provide near-instantaneous spectral predictions for new molecules. nrel.govchemrxiv.org Table 3 illustrates a hypothetical data structure for training an ML model to predict the boiling point of long-chain ethers.

Table 3: Example Data Structure for a Machine Learning Model to Predict Boiling Points of Ethers

Compound NameMolecular Weight (Descriptor 1)Number of Carbon Atoms (Descriptor 2)Wiener Index (Descriptor 3)Experimental Boiling Point (°C)
This compound298.56201330358.0 (Hypothetical)
1-Propoxyheptane158.3010120190.2
Di-n-octyl ether242.4616408291.0
1-Methoxyundecane200.3712286245.5

Environmental Biogeochemistry and Biodegradation of 1 Ethoxyoctadecane

Microbial Degradation Pathways and Mechanisms

The biodegradation of long-chain hydrocarbons and ether-containing compounds is a well-documented process mediated by diverse microbial communities. walshmedicalmedia.com While individual microorganisms may have limited substrate ranges, microbial consortia with broad enzymatic capabilities are often required for the complete mineralization of complex organic molecules. walshmedicalmedia.com Bacteria, in particular, play a dominant role in the degradation of such compounds in marine and other aquatic ecosystems. walshmedicalmedia.comub.ac.id

Specific studies on the microbial degradation of 1-ethoxyoctadecane are scarce; however, the degradation of structurally related long-chain alkanes and alkyl ether sulfates provides insight into the likely responsible microorganisms. Bacteria known for degrading hydrocarbons are typically isolated from contaminated environments like oil fields, marine sediments, and industrial wastewater. walshmedicalmedia.comfrontiersin.org

Consortia of bacteria are generally more effective than single strains in breaking down complex substrates due to synergistic metabolic activities. nih.gov Genera frequently implicated in the degradation of long-chain alkanes and related compounds include Acinetobacter, Pseudomonas, Rhodococcus, Bacillus, Marinobacter, Alcanivorax, and Flavobacterium. walshmedicalmedia.comfrontiersin.orgmdpi.commdpi.com For instance, Acinetobacter species possess a variety of alkane hydroxylase systems that enable them to metabolize both short- and long-chain alkanes. walshmedicalmedia.com Similarly, consortia containing Pseudomonas aeruginosa have been shown to be effective in degrading ether-containing surfactants. ub.ac.idnih.gov

Table 1: Potential Microbial Genera Involved in this compound Degradation

Microbial Genus Relevant Degradation Capability Source Environment Reference(s)
Acinetobacter Degradation of long-chain alkanes, PAHs Oil-contaminated marine and soil environments walshmedicalmedia.com, frontiersin.org, mdpi.com
Pseudomonas Degradation of ether surfactants, PAHs, alkanes Wastewater, contaminated soil, marine environments ub.ac.id, frontiersin.org, mdpi.com
Rhodococcus Degradation of high molecular weight PAHs and aliphatic hydrocarbons Contaminated soil mdpi.com
Bacillus Degradation of polyethylene (B3416737), alkanes Contaminated soil, marine sediment mdpi.com, frontiersin.org
Marinobacter Degradation of alkanes in crude and diesel oil Deep-sea sediments frontiersin.org
Alcanivorax Specializes in degrading alkanes Marine environments, deep-sea sediments frontiersin.org
Flavobacterium Degradation of alkanes in crude and diesel oil Marine sediments frontiersin.org

The biotransformation of this compound can be initiated at either the long alkyl chain or the ether linkage. This process is catalyzed by a variety of enzymes, primarily oxygenases and hydrolases. mdpi.comopenaccessjournals.com

Alkane Chain Oxidation: The primary mechanism for aerobic degradation of the octadecane (B175841) chain is terminal oxidation (ω-oxidation) followed by β-oxidation.

ω-Oxidation: This initial step is typically catalyzed by monooxygenase enzymes, such as cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). droracle.ainih.govnih.gov These enzymes introduce a hydroxyl group at the terminal methyl group of the octadecyl chain, converting it to 18-ethoxy-1-octadecanol.

Dehydrogenation: The resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid (18-ethoxy-octadecanoic acid) by alcohol and aldehyde dehydrogenases, respectively. droracle.ai

β-Oxidation: The fatty acid derivative then enters the β-oxidation pathway, where it is sequentially shortened by two-carbon units, producing acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. uomustansiriyah.edu.iq

Ether Linkage Cleavage: The ether bond is generally stable but can be cleaved by specific enzymes known as etherases. rsc.org

Oxidative Cleavage: One proposed mechanism involves the action of peroxygenases, which catalyze the H₂O₂-dependent oxidation of ethers. nih.gov This process can proceed via a hydrogen abstraction from the carbon adjacent to the ether oxygen, followed by oxygen rebound, forming an unstable hemiacetal that spontaneously hydrolyzes to yield an alcohol and an aldehyde. nih.gov For this compound, this would yield octadecanol and acetaldehyde.

Hydrolytic Cleavage: While less common for simple alkyl ethers, some specialized hydrolases can catalyze the cleavage of ether bonds. mdpi.com In the context of lignin (B12514952) degradation, glutathione (B108866) S-transferases (GSTs) like LigF and LigE have been shown to cleave β-aryl ether bonds. rsc.orgosti.gov It is plausible that analogous enzymes exist for the cleavage of alkyl ethers.

Table 2: Key Enzymes and Reactions in this compound Biotransformation

Enzyme Class Specific Enzyme Type (Example) Reaction Catalyzed Target Moiety Reference(s)
Monooxygenases Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO) Hydroxylation (ω-oxidation) Terminal methyl group of the alkane chain droracle.ai, nih.gov, openaccessjournals.com
Dehydrogenases Alcohol Dehydrogenase, Aldehyde Dehydrogenase Oxidation of alcohol to aldehyde, and aldehyde to carboxylic acid Hydroxylated alkane chain droracle.ai
Oxygenases Peroxygenase Oxidative cleavage of ether bond Carbon adjacent to ether oxygen nih.gov
Hydrolases / Lyases Etherase (e.g., Glutathione S-transferases) Hydrolytic or lyase-catalyzed cleavage of ether bond Ether linkage mdpi.com, osti.gov, rsc.org

Based on the enzymatic mechanisms described, two primary catabolic pathways for this compound can be proposed, which may occur simultaneously within a microbial consortium. nih.gov

Pathway 1: Initial Attack on the Alkane Chain: This pathway begins with ω-oxidation of the octadecyl group, followed by β-oxidation. The ether linkage remains intact initially. This process generates a series of chain-shortened ethoxy-fatty acids.

Pathway 2: Initial Cleavage of the Ether Linkage: This pathway involves the direct cleavage of the ether bond, a process known as intramolecular scission in similar surfactant molecules. nih.gov This would release octadecanol and an ethanol-related moiety (e.g., acetaldehyde), which are then further metabolized through standard pathways. Octadecanol would be oxidized to octadecanoic acid and enter β-oxidation.

The collection of metabolic intermediates (the metabolome) can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to confirm the operative degradation pathways. nih.gov Studies on similar compounds, like fatty alcohol ethoxylates, have identified carboxylated polyethylene glycols and fatty acids as major metabolites, supporting the concurrent action of these two distinct degradation mechanisms. nih.gov

Table 3: Potential Metabolites from the Biodegradation of this compound

Metabolite Precursor Pathway Description Further Fate
18-Ethoxy-1-octadecanol Pathway 1 (ω-oxidation) Product of initial hydroxylation of the alkane chain. Oxidation to 18-ethoxy-octadecanoic acid.
18-Ethoxy-octadecanoic acid Pathway 1 (Dehydrogenation) Carboxylic acid formed prior to β-oxidation. Enters β-oxidation pathway.
Chain-shortened ethoxy-fatty acids Pathway 1 (β-oxidation) Intermediates of β-oxidation. Further rounds of β-oxidation.
Octadecanol Pathway 2 (Ether cleavage) Product of ether bond scission. Oxidation to octadecanoic acid, then β-oxidation.
Acetaldehyde / Ethanol (B145695) Pathway 2 (Ether cleavage) Two-carbon fragment from the ethoxy group. Oxidation to acetic acid, enters central metabolism.
Acetyl-CoA Both Pathways End product of β-oxidation. Enters the Citric Acid Cycle for energy production. uomustansiriyah.edu.iq

Biodegradation Kinetics and Environmental Fate Modeling of this compound

The environmental fate of a chemical like this compound, a long-chain alkyl ether, is largely governed by its susceptibility to biodegradation, which determines its persistence and potential for accumulation in various environmental compartments. Understanding the kinetics of its breakdown and employing predictive models are crucial for assessing its environmental risk.

Rate Constant Determination Under Varying Environmental Conditions

The rate of biodegradation of organic compounds is significantly affected by environmental factors including temperature, pH, microbial population density and diversity, and the availability of nutrients and oxygen. europa.eu For alkyl ethers, the rate of biodegradation has been observed to be generally slow. epa.gov

Studies on linear alcohol ethoxylates (LAEs), which also contain an ether linkage and a long alkyl chain, have shown that both the alkyl chain length and the degree of ethoxylation can influence biodegradation rates. For instance, an increase in the alkyl chain length can sometimes lead to a slower rate of primary biodegradation. researchgate.net Specifically, for C12 to C16 alcohol ethoxylates, the C16 homologue demonstrated a slower decay rate compared to the C12 and C14 counterparts. researchgate.net This suggests that the long C18 alkyl chain in this compound might result in a relatively slow biodegradation rate.

The mechanism of biodegradation for similar compounds often involves the enzymatic cleavage of the ether bond or oxidation at the terminal end of the alkyl chain. researchgate.netasm.org The presence of a specific microbial consortium adapted to degrading hydrophobic, long-chain hydrocarbons is a prerequisite for significant biodegradation to occur. europa.eu

The determination of a biodegradation rate constant typically involves laboratory studies that measure the disappearance of the parent compound over time in the presence of a microbial inoculum sourced from relevant environmental matrices like activated sludge, soil, or surface water. europa.eunih.gov These experiments are conducted under controlled conditions of temperature and nutrient availability.

Table 1: Factors Influencing Biodegradation Rate Constants of Long-Chain Alkyl Ethers (Inferred)

FactorExpected Influence on this compound Biodegradation RateRationale
Temperature Rate generally increases with temperature up to an optimum for microbial activity.Microbial metabolic activity, which drives biodegradation, is temperature-dependent. acs.org
pH Optimal degradation occurs within a pH range suitable for the active microbial community (typically near neutral).Extreme pH values can inhibit enzymatic activity and microbial growth.
Oxygen Availability Aerobic biodegradation is expected to be the primary pathway; the rate is dependent on sufficient oxygen.Many enzymatic reactions involved in the initial breakdown of hydrocarbons are oxidations. asm.org
Microbial Community The presence of microorganisms adapted to utilizing long-chain alkanes and ethers is crucial for significant degradation.Specific enzymatic machinery is required to attack the stable ether linkage and the long hydrocarbon chain. europa.eu
Bioavailability The low water solubility and high hydrophobicity of this compound may limit its availability to microorganisms, thus reducing the degradation rate.The compound will tend to partition to organic matter in soil and sediment, making it less accessible to microbes in the aqueous phase. europa.euacs.org

Predictive Models for Environmental Persistence and Distribution

In the absence of specific experimental data, predictive models are essential tools for estimating the environmental fate of chemicals like this compound. Quantitative Structure-Activity Relationship (QSAR) models and multimedia fugacity models are two primary approaches used for this purpose.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models for biodegradation predict the rate or extent of a chemical's breakdown based on its molecular structure. europa.euoup.com These models are developed by correlating the measured biodegradability of a range of chemicals with their calculated molecular descriptors. For a compound like this compound, descriptors such as molecular weight, the length of the alkyl chain, and the presence of the ether functional group would be key inputs. oup.com

General QSAR models for biodegradability often indicate that long, linear alkyl chains are susceptible to biodegradation, while features like extensive branching can hinder it. acs.org The ether linkage in this compound is a point of potential enzymatic attack, but its stability can also contribute to persistence. asm.org Several QSAR models for ready biodegradability exist, often as part of software suites used for regulatory chemical assessment. epa.goveuropa.eu These models typically classify a substance as readily biodegradable or not, and some can provide a predicted half-life.

Multimedia Environmental Fate (Fugacity) Models

Multimedia fugacity models predict the partitioning and persistence of a chemical in the environment by considering its movement between different compartments (air, water, soil, sediment, and biota). lupinepublishers.comsetac.orgnih.gov The model is based on the concept of fugacity, which is the "escaping tendency" of a chemical from a particular phase. setac.org

The key inputs for a fugacity model include:

Emission rates: The quantity of the chemical released into different environmental compartments.

Physicochemical properties: Partition coefficients (e.g., octanol-water partition coefficient, K_ow; organic carbon-water (B12546825) partition coefficient, K_oc), Henry's Law constant, water solubility, and vapor pressure.

Degradation rates: Half-lives or rate constants for degradation in each compartment (air, water, soil, sediment).

Table 2: Predicted Environmental Distribution and Persistence of this compound Based on Modeling Principles

Environmental CompartmentPredicted DistributionPredicted PersistenceRationale for Prediction
Air LowLow to ModerateExpected low vapor pressure would limit partitioning to air. Photochemical degradation could occur.
Water LowModerateLow water solubility would limit concentrations in the water column; the primary removal mechanism would be partitioning to sediment and biodegradation.
Soil HighHighHigh hydrophobicity (high K_oc) would lead to strong sorption to soil organic matter, reducing bioavailability and slowing degradation. researchgate.net
Sediment HighHighSimilar to soil, the compound is expected to accumulate in sediments via partitioning from the water column, leading to long-term persistence. nih.gov
Biota Moderate to HighModerateThe high hydrophobicity suggests a potential for bioaccumulation in the lipid tissues of organisms. nih.gov

Industrial Applications Research for 1 Ethoxyoctadecane Non Medical

Role in Lubrication Science

The investigation into the utility of 1-Ethoxyoctadecane in lubrication science is speculative due to the lack of direct studies on its performance as a base oil or lubricant additive. However, by examining the characteristics of similar long-chain hydrocarbon ethers and general principles of lubrication, potential roles can be hypothesized.

Investigation as a Base Oil Component

Base oils are the primary component of most lubricants, typically constituting 70-95% of the formulation. Their primary role is to reduce friction between moving surfaces. Base oils are categorized into five groups by the American Petroleum Institute (API), with Groups I-III being derived from crude oil and Group IV (polyalphaolefins - PAOs) and Group V (all other synthetic base oils, including ethers) being synthetically produced.

Synthetic base oils, in general, offer improved performance characteristics over mineral-based oils, such as better thermal stability, a higher viscosity index (less change in viscosity with temperature), and lower volatility. Long-chain alkyl ethers have been explored as potential synthetic base oils. Their properties, such as polarity and film-forming capabilities, can be influenced by the ether linkage and the length of the alkyl chains. For this compound, the long C18 chain would suggest properties similar to paraffinic hydrocarbons, potentially offering good lubricity, while the ethoxy group could introduce a degree of polarity, which might enhance surface adhesion compared to purely nonpolar alkanes.

However, without empirical data, its performance relative to established synthetic base oils like PAOs or esters remains unknown. Key performance indicators such as viscosity index, pour point, oxidative stability, and additive solubility would need to be determined through laboratory testing to assess its viability as a base oil component.

Evaluation as a Lubricant Additive and its Mechanistic Contribution

Lubricant additives are chemical compounds added to base oils to enhance their performance. These can include friction modifiers, anti-wear agents, antioxidants, and detergents. The structure of this compound, with a polar ether group and a long nonpolar alkyl chain, is characteristic of some organic friction modifiers.

Organic friction modifiers (OFMs) are surface-active molecules that adsorb onto metal surfaces to form a thin, low-shear-strength film. This film helps to reduce friction, particularly in the boundary and mixed lubrication regimes where direct metal-to-metal contact is more likely. The polar head of the molecule (in this case, the ether group) would be expected to have an affinity for the metal surface, while the long hydrocarbon tail would provide a slippery, protective layer. Studies on other long-chain ethers have shown their potential to reduce friction.

The mechanistic contribution of this compound as a friction modifier would likely involve the formation of an adsorbed monolayer on the lubricated surfaces. The effectiveness of this film would depend on factors such as its packing density, orientation, and its ability to withstand high pressures and temperatures within the contact zone. Again, without specific tribological testing data for this compound, its performance as a lubricant additive remains a matter of scientific conjecture.

Performance Characteristics in Specific Industrial Lubricant Formulations

The potential performance of this compound in specific industrial lubricant formulations, such as engine oils, gear oils, or hydraulic fluids, is entirely dependent on its fundamental properties as a base oil or additive. If it were to exhibit a high viscosity index and good thermal stability, it could be considered for high-temperature applications. Its potential friction-modifying properties could be beneficial in applications where energy efficiency is a priority.

Integration in Phase Change Materials (PCMs) for Thermal Energy Storage

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a change in their physical state (e.g., from solid to liquid). This property makes them attractive for thermal energy storage applications. Organic PCMs, such as paraffins and fatty acids, are widely studied due to their chemical stability, low cost, and non-corrosive nature.

Research on this compound as a Constituent in Organic PCMs

The long alkyl chain of this compound (C18) is structurally similar to n-octadecane, a well-characterized paraffin (B1166041) PCM with a melting point around 28°C and a high latent heat of fusion. This structural similarity suggests that this compound could also function as a PCM. The presence of the ether linkage would likely influence its melting point and latent heat compared to n-octadecane.

The polarity introduced by the ether group could affect the crystalline structure of the solid phase, which in turn would impact the thermophysical properties. Research on other long-chain ethers as PCMs is limited but suggests that they can be tailored to have specific melting points and latent heats. However, a comprehensive search of scientific databases does not yield any studies that have investigated the thermophysical properties of this compound for thermal energy storage applications.

Thermophysical Properties of a Related Compound: n-Octadecane

To provide context, the following table presents the well-documented thermophysical properties of n-octadecane. It is important to reiterate that these values are for a different, albeit structurally similar, compound and should not be assumed to be representative of this compound.

PropertyValue
Melting Point~28.2 °C
Latent Heat of Fusion~244 kJ/kg
Thermal Conductivity (Solid)~0.4 W/(m·K)
Thermal Conductivity (Liquid)~0.15 W/(m·K)
Density (Solid)~810 kg/m ³
Density (Liquid)~775 kg/m ³

Thermophysical Performance in Eutectic Mixtures and Formulations

Eutectic mixtures are blends of two or more components that melt and solidify at a single, sharp temperature that is lower than the melting points of the individual constituents. In the context of PCMs, creating eutectic mixtures is a common strategy to achieve a desired melting point for a specific application.

Given the lack of data on this compound as a PCM, there is consequently no research on its performance in eutectic mixtures. If its thermophysical properties were known, one could theoretically predict its behavior in mixtures with other PCMs, such as fatty acids or other paraffins. The formation of a eutectic and its corresponding melting point and latent heat would depend on the intermolecular interactions between this compound and the other components of the mixture.

Long-Term Stability and Cycling Performance in Thermal Systems

The investigation into this compound's long-term stability and cycling performance in thermal systems is a niche area with minimal direct research. However, its long alkyl chain (octadecane) suggests that it could be considered as a potential organic phase-change material (PCM). PCMs are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa).

The stability of a PCM is critical for its application in thermal energy storage systems. Repeated melting and freezing cycles can lead to thermal and chemical degradation, altering the material's thermophysical properties and reducing the system's efficiency and lifespan. For a compound like this compound, its stability would be influenced by factors such as the purity of the material, the presence of oxygen, and the operating temperature range. The ether linkage in this compound is generally more stable than the ester linkage found in some other organic PCMs, potentially offering better resistance to hydrolysis.

However, without experimental data from thermal cycling tests, it is not possible to provide a definitive assessment of its long-term performance. Key parameters that would need to be investigated include changes in melting temperature, latent heat of fusion, and chemical composition over thousands of cycles.

Table 1: Hypothetical Thermal Cycling Performance Parameters for an Ideal Organic PCM

ParameterBefore CyclingAfter 1000 Cycles (Ideal)
Melting Temperature (°C)TT ± 0.5
Latent Heat of Fusion (kJ/kg)L> 95% of L
Chemical Composition99.9% PureNo significant degradation products

Note: This table is illustrative and does not represent actual data for this compound due to a lack of available research.

Other Potential Industrial Applications (e.g., Surfactants, Solvents, Chemical Intermediates)

The molecular structure of this compound, featuring a long hydrophobic octadecyl chain and a small, slightly polar ethoxy group, suggests its potential in various industrial applications.

Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. They typically have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In this compound, the octadecyl group acts as the hydrophobic tail, while the ethoxy group provides a very weak hydrophilic character.

Due to the dominance of the long hydrophobic chain, this compound would be expected to have a very low Hydrophilic-Lipophilic Balance (HLB). This suggests it would be more soluble in oil than in water and would be more effective as a water-in-oil (W/O) emulsifier or as a co-emulsifier in formulations. Its potential applications could include its use in lubricants, cutting fluids, and other industrial oil-based systems where the emulsification of small amounts of water is required.

As a dispersing agent, it could potentially be used to stabilize solid particles in non-aqueous media. The long alkyl chain would provide steric hindrance, preventing the agglomeration of particles.

Given its predominantly nonpolar nature, this compound is expected to be soluble in nonpolar organic solvents such as hydrocarbons (e.g., hexane (B92381), toluene) and chlorinated solvents. Its solubility in polar solvents like water would be extremely low. This solubility profile makes it a candidate for use as a specialty solvent or a component in solvent blends for processes where a high-boiling, non-volatile, and water-insoluble medium is required.

Potential applications could include its use as a carrier fluid in industrial formulations, a plasticizer for certain polymers, or as a solvent in specific chemical reactions where a non-reactive, high-temperature medium is needed.

As a chemical intermediate, the ether linkage in this compound is relatively stable. However, it could potentially undergo cleavage under harsh acidic conditions. The terminal ethyl group or the octadecyl chain could also be functionalized through various chemical reactions, although these would likely require aggressive reagents. Its use as a chemical intermediate is less probable compared to its potential applications based on its physical properties as a surfactant or solvent, due to the relative inertness of the ether linkage.

Table 2: Predicted Solubility of this compound

Solvent TypePredicted SolubilityPotential Industrial Process
Nonpolar (e.g., Hexane)HighCarrier fluid, reaction medium
Moderately Polar (e.g., Ethanol)Low to ModerateComponent in specialty blends
Polar (e.g., Water)Very LowWater-in-oil emulsifier systems

Note: This table is based on the chemical structure of this compound and general solubility principles. Experimental data is not available.

Q & A

Basic: How can 1-Ethoxyoctadecane be reliably identified and quantified in plant extracts using analytical chemistry techniques?

To identify and quantify this compound in plant matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method. Key parameters include:

  • Column selection : Use polar capillary columns (e.g., DB-5MS) for optimal separation of long-chain ethers.
  • Ionization mode : Electron impact (EI) at 70 eV to generate characteristic fragmentation patterns.
  • Quantification : Compare retention times and mass spectra against certified reference standards. Calibration curves should cover concentrations relevant to biological samples (e.g., 0.1–100 µg/mL) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Inspect gloves for defects before use and discard contaminated gloves properly .
  • Ventilation : Use fume hoods for volatile steps (e.g., solvent evaporation).
  • First aid : For skin contact, wash with soap and water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for toxicity thresholds, though acute toxicity data remain limited .

Advanced: How can researchers resolve contradictions in data regarding the biological activity of this compound across different experimental models?

  • Empirical falsification : Apply iterative hypothesis testing using controlled variables (e.g., solvent polarity, cell line specificity).
  • Meta-analysis : Aggregate datasets from diverse models (e.g., in vitro vs. in vivo) and assess confounding factors (e.g., metabolite interference).
  • Error analysis : Quantify uncertainties from instrumentation (e.g., GC-MS sensitivity thresholds) and biological variability .

Advanced: What methodologies are effective for optimizing the synthesis of this compound to achieve higher purity and yield?

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency.
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediate byproducts.
  • Purification : Employ fractional distillation or column chromatography with non-polar solvents (e.g., hexane) to isolate the target compound .

Basic: What are the primary challenges in isolating this compound from complex biological matrices, and how can they be addressed?

  • Matrix interference : Co-eluting lipids can obscure detection. Pre-treat samples with liquid-liquid extraction (e.g., hexane:ethyl acetate) or solid-phase extraction (C18 cartridges).
  • Sensitivity limits : Use derivatization (e.g., silylation) to enhance volatility for GC-MS analysis .

Advanced: How can computational modeling be integrated with experimental data to predict the physicochemical properties of this compound?

  • Molecular dynamics (MD) simulations : Model solubility in organic solvents using Hansen solubility parameters.
  • Quantitative Structure-Property Relationship (QSPR) : Correlate structural descriptors (e.g., chain length, ether oxygen position) with experimental logP or melting points. Validate predictions with differential scanning calorimetry (DSC) .

Basic: What spectroscopic techniques are most suitable for structural elucidation of this compound, and what key spectral markers should be analyzed?

  • NMR : Look for δ 3.4–3.6 ppm (ethoxy group -OCH2CH3) in 1^1H NMR and δ 60–70 ppm (ether carbon) in 13^13C NMR.
  • FTIR : Identify ether C-O-C stretching at ~1100 cm1^{-1} and alkyl C-H stretches at 2800–3000 cm1^{-1} .

Advanced: What strategies should be employed to ensure the reproducibility of experimental results involving this compound across different research groups?

  • Metadata standardization : Document reaction conditions (e.g., temperature, solvent purity) using FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Interlaboratory studies : Share raw data and calibration curves via repositories like Zenodo to enable cross-validation .

Basic: How can researchers validate the purity of this compound samples, and what analytical thresholds are considered acceptable?

  • Chromatographic purity : Achieve ≥95% peak area via GC-MS or HPLC-UV (λ = 210 nm for ethers).
  • Elemental analysis : Match experimental C/H/O ratios to theoretical values (C: 80.21%, H: 14.16%, O: 5.63%) .

Advanced: What interdisciplinary approaches are recommended for exploring novel applications of this compound in materials science or pharmacology?

  • Collaborative frameworks : Partner with pharmacologists to assess bioactivity (e.g., antimicrobial screening) and materials scientists to study self-assembly properties.
  • High-throughput screening : Use robotic platforms to test compound libraries for surfactant or drug-delivery potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.